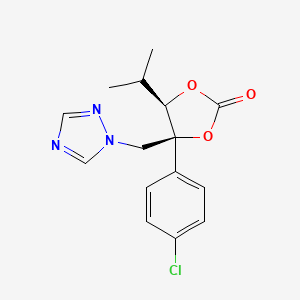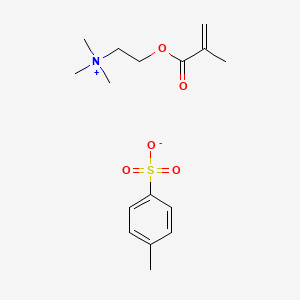
Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le toluene-p-sulfonate de triméthyl(2-((méthacryloyl)oxy)éthyl)ammonium est un tensioactif cationique appartenant à la catégorie des sels d'ammonium quaternaires. Il est connu pour ses excellentes propriétés antistatiques, filmogènes et dispersantes. Ce composé est utilisé dans diverses applications industrielles en raison de sa structure chimique et de ses propriétés uniques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du toluene-p-sulfonate de triméthyl(2-((méthacryloyl)oxy)éthyl)ammonium implique généralement la réaction de l'acide méthacrylique avec la triméthylamine et l'oxyde d'éthylène, suivie de l'addition d'acide toluène-p-sulfonique. La réaction est effectuée sous des conditions contrôlées de température et de pression pour assurer la formation du produit souhaité .
Méthodes de production industrielle
Dans les environnements industriels, la production de ce composé implique des réacteurs à grande échelle où les réactifs sont mélangés et chauffés à la température requise. Le mélange réactionnel est ensuite refroidi, et le produit est purifié par cristallisation ou distillation. Le produit final est obtenu sous forme solide ou liquide, selon le procédé de production spécifique .
Analyse Des Réactions Chimiques
Types de réactions
Le toluene-p-sulfonate de triméthyl(2-((méthacryloyl)oxy)éthyl)ammonium subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former différents produits en fonction de l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent convertir le composé en molécules plus simples.
Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de recherche scientifique
Le toluene-p-sulfonate de triméthyl(2-((méthacryloyl)oxy)éthyl)ammonium a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme monomère dans les réactions de polymérisation pour créer divers polymères aux propriétés uniques.
Biologie : Employé dans l'étude des membranes cellulaires et comme agent de transfection dans la recherche génétique.
Médecine : Investigué pour son utilisation potentielle dans les systèmes de délivrance de médicaments en raison de sa capacité à former des complexes stables avec divers médicaments.
Industrie : Utilisé dans la production de revêtements antistatiques, d'adhésifs et d'émulsifiants.
Mécanisme d'action
Le mécanisme d'action du toluene-p-sulfonate de triméthyl(2-((méthacryloyl)oxy)éthyl)ammonium implique son interaction avec les membranes cellulaires et les protéines. La nature cationique du composé lui permet de se lier aux sites chargés négativement sur les membranes cellulaires, modifiant ainsi leur perméabilité et leur fonction. Cette interaction peut affecter divers processus cellulaires, y compris le transport d'ions et la transduction du signal .
Applications De Recherche Scientifique
Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create various polymers with unique properties.
Biology: Employed in the study of cell membranes and as a transfection agent in genetic research.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of antistatic coatings, adhesives, and emulsifiers.
Mécanisme D'action
The mechanism of action of Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, altering their permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorure de méthacryloyloxyéthyltriméthylammonium
- Bromure de méthacryloyloxyéthyltriméthylammonium
- Sulfate de méthacryloyloxyéthyltriméthylammonium
Unicité
Le toluene-p-sulfonate de triméthyl(2-((méthacryloyl)oxy)éthyl)ammonium est unique en raison de sa combinaison spécifique de groupes méthacryloyl et toluène-p-sulfonate. Cette combinaison confère des propriétés distinctes, telles qu'une stabilité et une solubilité améliorées dans l'eau, ce qui le rend plus efficace dans certaines applications par rapport à ses homologues .
Propriétés
Numéro CAS |
40820-77-7 |
|---|---|
Formule moléculaire |
C16H25NO5S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C9H18NO2.C7H8O3S/c1-8(2)9(11)12-7-6-10(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h1,6-7H2,2-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
KCWJQYMVIPERDS-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(=C)C(=O)OCC[N+](C)(C)C |
Numéros CAS associés |
33611-56-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


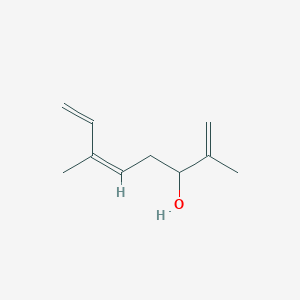
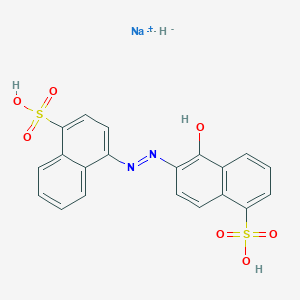

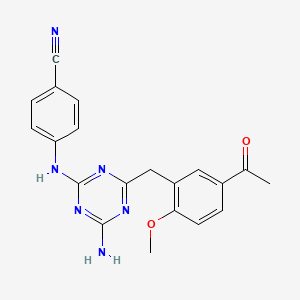

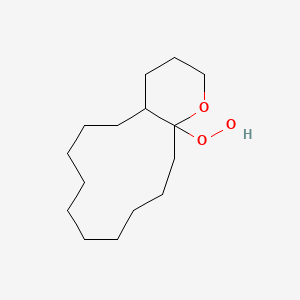
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
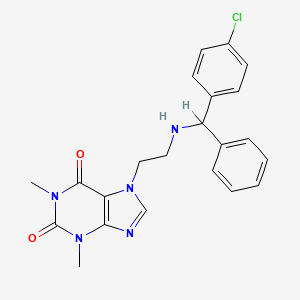
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)




